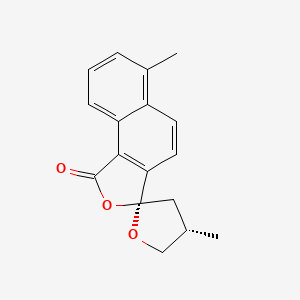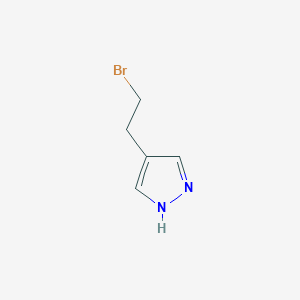
Chitopentaose (pentahydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitopentaose (pentahydrochloride) is a chitosan oligosaccharide with notable anti-inflammatory properties. It is a substrate for the gene encoding chitinase B (FjchiB) and is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects . The compound has a molecular formula of C30H62Cl5N5O21 and a molecular weight of 1006.10 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Chitopentaose (pentahydrochloride) is typically synthesized through the enzymatic degradation of chitosan. This process involves the use of specific enzymes such as chitinase, which cleave the chitosan polymer into smaller oligosaccharides . The enzymatic preparation is favored due to its environmentally friendly nature and ability to produce well-defined oligosaccharides .
Industrial Production Methods: Industrial production of chitopentaose (pentahydrochloride) involves the use of bioreactors where chitosan is subjected to enzymatic hydrolysis under controlled conditions. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Chitopentaose (pentahydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oligosaccharide, potentially altering its biological activity.
Reduction: This reaction can be used to modify the oligosaccharide’s structure, impacting its solubility and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce new properties to the compound
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives of chitopentaose, while reduction can yield reduced forms with different functional groups .
Aplicaciones Científicas De Investigación
Chitopentaose (pentahydrochloride) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which chitopentaose (pentahydrochloride) exerts its effects involves several molecular targets and pathways:
Anti-inflammatory Action: The compound interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.
Antitumor Activity: In hepatocellular carcinoma, chitopentaose (pentahydrochloride) induces apoptosis through the intrinsic mitochondrial pathway.
Autophagy Suppression: The compound also impairs protective autophagy by inhibiting the fusion of autophagosomes and lysosomes, further promoting apoptosis in cancer cells.
Comparación Con Compuestos Similares
Chitopentaose (pentahydrochloride) is part of a family of chitosan oligosaccharides, each with unique properties:
Chitotetraose tetrahydrochloride: Similar in structure but with one less glucosamine unit, it also exhibits anti-inflammatory properties.
Chitobiose dihydrochloride: A smaller oligosaccharide with two glucosamine units, used in similar research applications.
Chitohexaose hexahydrochloride: Contains six glucosamine units and is used for its enhanced biological activity.
Chitoheptaose heptahydrochloride: With seven glucosamine units, it has shown potential in promoting heart rehabilitation.
Chitopentaose (pentahydrochloride) stands out due to its specific degree of polymerization, which provides a balance between solubility and biological activity, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-;;;;;/m0...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDWTALLCUNVFU-MNZPGXLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62Cl5N5O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1006.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)


![4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B3026830.png)
